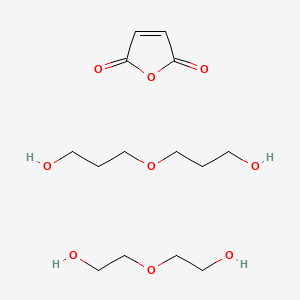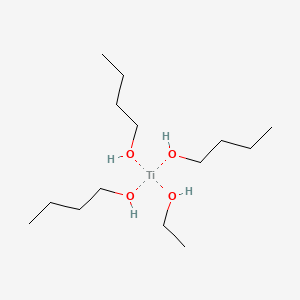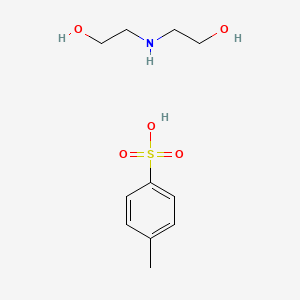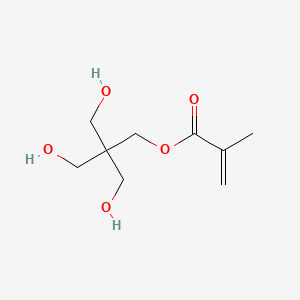
3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate
Übersicht
Beschreibung
3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate is a chemical compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol . It is a methacrylate monomer that contains hydroxyl groups, making it highly reactive and useful in various polymerization processes. This compound is often used in the production of resins, coatings, and adhesives due to its ability to form strong, durable polymers.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Hydroxy-2,2-bis(hydroxymethyl)propylmethacrylat beinhaltet typischerweise die Veresterung von Methacrylsäure mit 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure durchgeführt. Das Reaktionsgemisch wird auf eine Temperatur von etwa 60-90 °C erhitzt und über mehrere Stunden gehalten, um eine vollständige Veresterung zu gewährleisten .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird die Produktion von 3-Hydroxy-2,2-bis(hydroxymethyl)propylmethacrylat häufig in großtechnischen Reaktoren mit kontinuierlicher Überwachung von Reaktionsparametern wie Temperatur, Druck und pH-Wert durchgeführt. Die Verwendung fortschrittlicher Reinigungstechniken wie Destillation und Kristallisation stellt die hohe Reinheit des Endprodukts sicher .
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Hydroxy-2,2-bis(hydroxymethyl)propylmethacrylat unterliegt verschiedenen chemischen Reaktionen, darunter:
Polymerisation: Es kann eine freie Radikalkettenpolymerisation eingehen, um Polymere und Copolymere zu bilden.
Veresterung: Reagiert mit Säuren unter Bildung von Estern.
Reaktionen mit Hydroxylgruppen: Die Hydroxylgruppen können an Reaktionen wie Etherbildung und Acylierung teilnehmen.
Häufige Reagenzien und Bedingungen
Polymerisation: Initiatoren wie Benzoylperoxid oder Azobisisobutyronitril (AIBN) werden häufig verwendet.
Veresterung: Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure.
Reaktionen mit Hydroxylgruppen: Reagenzien wie Essigsäureanhydrid oder Alkylhalogenide.
Hauptprodukte, die gebildet werden
Polymere und Copolymere: Werden in Beschichtungen, Klebstoffen und Harzen verwendet.
Ester: Werden in verschiedenen chemischen Anwendungen verwendet.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,2-bis(hydroxymethyl)propylmethacrylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Monomer bei der Synthese von Polymeren und Copolymeren verwendet.
Biologie: Wird bei der Entwicklung biokompatibler Materialien für medizinische Geräte eingesetzt.
Medizin: Wird auf sein Potenzial in Arzneimitteltransportsystemen und der Gewebezüchtung untersucht.
Industrie: Wird bei der Herstellung von Hochleistungsbeschichtungen, Klebstoffen und Harzen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Hydroxy-2,2-bis(hydroxymethyl)propylmethacrylat beinhaltet hauptsächlich seine Fähigkeit, eine Polymerisation einzugehen und vernetzte Netzwerke zu bilden. Die Hydroxylgruppen in der Verbindung können Wasserstoffbrückenbindungen bilden und mit anderen funktionellen Gruppen interagieren, wodurch die mechanischen Eigenschaften und die Stabilität der resultierenden Polymere verbessert werden. Diese Wechselwirkungen sind in Anwendungen wie Beschichtungen und Klebstoffen entscheidend, bei denen eine starke Bindung und Haltbarkeit erforderlich sind .
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The hydroxyl groups in the compound can form hydrogen bonds and interact with other functional groups, enhancing the mechanical properties and stability of the resulting polymers. These interactions are crucial in applications such as coatings and adhesives, where strong bonding and durability are required .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2-Bis(hydroxymethyl)propionsäure: Ähnliche Struktur, aber ohne die Methacrylatgruppe.
3-Hydroxy-2-(hydroxymethyl)-2-methylpropansäureanhydrid: Ähnliche Hydroxylfunktionalität, aber unterschiedliche Reaktivität aufgrund der Anhydridgruppe.
Einzigartigkeit
3-Hydroxy-2,2-bis(hydroxymethyl)propylmethacrylat ist einzigartig aufgrund seiner Methacrylatgruppe, die es ermöglicht, eine Polymerisation einzugehen und dauerhafte Polymere zu bilden. Das Vorhandensein mehrerer Hydroxylgruppen erhöht auch seine Reaktivität und Vielseitigkeit in verschiedenen chemischen Reaktionen, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht .
Eigenschaften
IUPAC Name |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-7(2)8(13)14-6-9(3-10,4-11)5-12/h10-12H,1,3-6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZPSKFMSWZPKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601001310 | |
| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80548-27-2 | |
| Record name | Pentaerythritol monomethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80548-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080548272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601001310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


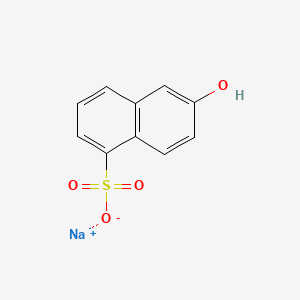

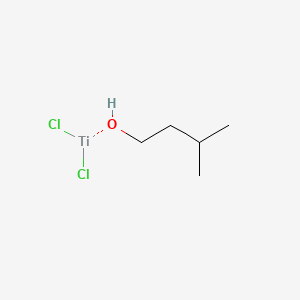

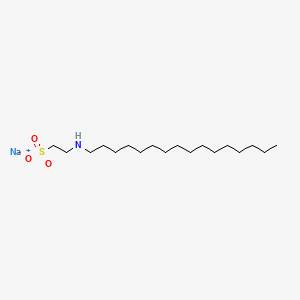

![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)

